OXA (17-33) acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

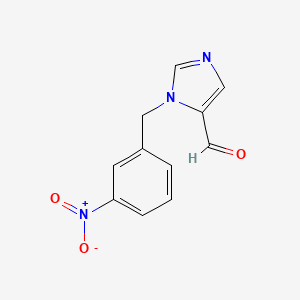

L'acétate d'OXA (17-33) est un agoniste puissant et sélectif du récepteur de l'orexine OX1. Il s'agit d'une forme tronquée de l'orexine A, un neuropeptide qui joue un rôle crucial dans la régulation de l'éveil, de la vigilance et de l'appétit. Le composé a une masse moléculaire de 1749 et une formule chimique de C79H125N23O22 .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'acétate d'OXA (17-33) implique la synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. Le processus commence généralement par la fixation du premier acide aminé à une résine solide, suivie de l'addition séquentielle d'acides aminés protégés. Chaque addition implique des réactions de couplage facilitées par des réactifs tels que la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt). Une fois la chaîne peptidique assemblée, elle est clivée de la résine et déprotégée pour produire le produit final .

Méthodes de production industrielle

La production industrielle de l'acétate d'OXA (17-33) suit des principes similaires, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour rationaliser le processus, assurant une pureté et un rendement élevés. Le produit final est généralement purifié par chromatographie liquide haute performance (HPLC) et caractérisé par spectrométrie de masse et spectroscopie de résonance magnétique nucléaire (RMN) .

Analyse Des Réactions Chimiques

Types de réactions

L'acétate d'OXA (17-33) subit principalement des réactions de formation et de clivage de liaison peptidique. Il peut également participer à des réactions d'oxydation et de réduction, en particulier celles impliquant ses chaînes latérales d'acides aminés.

Réactifs et conditions courants

Réactifs de couplage: DIC, HOBt et N,N'-diisopropylcarbodiimide (DIC)

Réactifs de clivage: Acide trifluoroacétique (TFA) pour retirer le peptide de la résine

Réactifs d'oxydation: Peroxyde d'hydrogène (H2O2) pour oxyder les résidus de méthionine

Réactifs de réduction: Dithiothréitol (DTT) pour réduire les ponts disulfures

Principaux produits

Les principaux produits formés par ces réactions sont les séquences peptidiques souhaitées, avec des modifications potentielles telles que la méthionine oxydée ou les ponts disulfures réduits .

Applications De Recherche Scientifique

L'acétate d'OXA (17-33) a une large gamme d'applications en recherche scientifique:

Chimie: Utilisé comme composé modèle pour étudier les techniques de synthèse et de modification des peptides.

Biologie: Investigé pour son rôle dans la régulation des processus physiologiques tels que le sommeil, l'appétit et l'homéostasie énergétique.

Médecine: Exploré comme agent thérapeutique potentiel pour les troubles du sommeil, l'obésité et autres conditions métaboliques.

Industrie: Utilisé dans le développement de médicaments et d'outils de diagnostic à base de peptides .

Mécanisme d'action

L'acétate d'OXA (17-33) exerce ses effets en se liant aux récepteurs de l'orexine OX1 et en les activant. Cette activation conduit à la mobilisation des ions calcium intracellulaires, ce qui déclenche à son tour diverses voies de signalisation en aval. Les principales cibles moléculaires sont les récepteurs de l'orexine, qui sont des récepteurs couplés aux protéines G (RCPG) impliqués dans la régulation de l'éveil et de l'équilibre énergétique .

Mécanisme D'action

OXA (17-33) acetate exerts its effects by binding to and activating orexin OX1 receptors. This activation leads to the mobilization of intracellular calcium ions, which in turn triggers various downstream signaling pathways. The primary molecular targets are the orexin receptors, which are G-protein-coupled receptors (GPCRs) involved in the regulation of arousal and energy balance .

Comparaison Avec Des Composés Similaires

Composés similaires

Orexine A: Le peptide complet dont l'OXA (17-33) est dérivé.

Orexine B: Un autre neuropeptide qui se lie aux récepteurs de l'orexine mais avec des affinités différentes.

YNT-185: Un agoniste non peptidique sélectif du récepteur de l'orexine de type 2 (OX2R).

Unicité

L'acétate d'OXA (17-33) est unique en raison de sa forte sélectivité pour le récepteur de l'orexine OX1 par rapport au récepteur OX2, ce qui en fait un outil précieux pour étudier les fonctions spécifiques des récepteurs OX1. Sa structure tronquée offre également des avantages en termes de stabilité et de solubilité par rapport à l'orexine A complète .

Propriétés

Formule moléculaire |

C79H125N23O22 |

|---|---|

Poids moléculaire |

1749.0 g/mol |

Nom IUPAC |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C79H125N23O22/c1-15-41(10)64(78(123)100-55(25-40(8)9)77(122)102-65(45(14)103)79(124)95-52(66(82)111)22-37(2)3)101-62(108)34-86-68(113)43(12)91-69(114)44(13)92-73(118)57(28-48-31-84-36-89-48)99-76(121)58(29-59(81)105)93-61(107)33-85-67(112)42(11)90-60(106)32-87-71(116)56(27-47-30-83-35-88-47)98-75(120)54(24-39(6)7)97-74(119)53(23-38(4)5)96-72(117)51(20-21-63(109)110)94-70(115)50(80)26-46-16-18-49(104)19-17-46/h16-19,30-31,35-45,50-58,64-65,103-104H,15,20-29,32-34,80H2,1-14H3,(H2,81,105)(H2,82,111)(H,83,88)(H,84,89)(H,85,112)(H,86,113)(H,87,116)(H,90,106)(H,91,114)(H,92,118)(H,93,107)(H,94,115)(H,95,124)(H,96,117)(H,97,119)(H,98,120)(H,99,121)(H,100,123)(H,101,108)(H,102,122)(H,109,110)/t41-,42-,43-,44-,45+,50-,51-,52-,53-,54-,55-,56-,57-,58-,64-,65-/m0/s1 |

Clé InChI |

JPRBZUXULYLVPJ-HYNYKCRDSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |

SMILES canonique |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C(CC2=CNC=N2)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1E)-1-(3,4-dimethoxyphenyl)prop-1-en-2-yl]-4,5-dimethoxy-2-(prop-2-en-1-yl)cyclohexa-2,5-dien-1-one](/img/structure/B12440011.png)

![(E)-4-[4-(3-Hydroxypropyl)phenoxy]-2-methyl-2-buten-1-ol](/img/structure/B12440080.png)